![molecular formula C22H28FN3O4S B2496885 N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(p-tolyloxy)acetamide CAS No. 1021117-31-6](/img/structure/B2496885.png)
N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(p-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions that yield a series of derivatives with varied biological activities. For instance, derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide have been synthesized and screened for antibacterial, antifungal, and anthelmintic activity, highlighting the synthetic versatility of this chemical class (Khan et al., 2019). Such synthesis often involves the condensation of sulfonyl chlorides with amino piperidine under controlled conditions, followed by substitution reactions to introduce various functional groups (Abbasi et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized using advanced spectroscopic techniques such as NMR, IR, and X-ray diffraction studies. These techniques provide detailed insights into the compound's structure, including its stereochemistry and the nature of its functional groups. For example, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, demonstrating the compound's specific structural features (Sanjeevarayappa et al., 2015).
Applications De Recherche Scientifique
Antibacterial and Antifungal Applications
Compounds with structures similar to "N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(p-tolyloxy)acetamide" have been synthesized and evaluated for their potential antibacterial and antifungal activities. A study by Khan et al. (2019) synthesized benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, which showed significant antibacterial, antifungal, and anthelmintic activity (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019). These findings suggest that related compounds could be explored for similar applications, potentially contributing to the development of new antimicrobial agents.
Synthesis and Biological Evaluation
Varshney et al. (2009) synthesized a series of compounds with antibacterial activity against various resistant Gram-positive and Gram-negative bacteria. The study highlights the potential of these compounds in addressing antibiotic resistance, a significant concern in modern medicine (Varshney, Mishra, Shukla, & Sahu, 2009). The research into compounds related to "this compound" could thus contribute to the development of new therapeutic agents.
Cancer Research
Research into novel isoxazole compounds, including an intermediate resembling the structure of interest, showed that some compounds exhibited better anti-tumor activities. This study by Qi Hao-fei (2011) suggests the potential of such compounds in cancer research and therapy, opening avenues for the development of new anticancer agents (Qi Hao-fei, 2011).
Neurological Disorders and Pain Management
Research into piperazine derivatives has explored their potential in treating neurological disorders and managing pain. A study by Wang et al. (2007) discovered a potent TRPV1 antagonist with promising physicochemical and pharmacokinetic properties for treating chronic pain (Wang et al., 2007). This indicates that related compounds could be valuable in developing new treatments for neurological conditions and pain management.
Molecular Imaging
In the field of molecular imaging, Patel et al. (2019) developed a novel radiopharmaceutical for measuring pyruvate kinase M2 levels in glioma using positron emission tomography (PET). This research underscores the potential of such compounds in enhancing diagnostic capabilities for cancer and other diseases (Patel et al., 2019).
Propriétés
IUPAC Name |
N-[3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylpropyl]-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O4S/c1-18-7-9-19(10-8-18)30-17-22(27)24-11-4-16-31(28,29)26-14-12-25(13-15-26)21-6-3-2-5-20(21)23/h2-3,5-10H,4,11-17H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUNAXHOYHPBAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.